Cas no 1075-04-3 (1,2-Propanediol, 1-phenyl-, (1R,2S)-rel-)

1,2-Propanediol, 1-phenyl-, (1R,2S)-rel-, is a chiral diol derivative with a phenyl substituent, offering utility as a versatile intermediate in organic synthesis and pharmaceutical applications. Its stereochemical configuration ((1R,2S)-relative) makes it valuable for asymmetric synthesis and chiral resolution processes. The compound’s structure combines the reactivity of a secondary alcohol and a benzylic position, enabling selective functionalization. It is particularly useful in the preparation of enantiomerically enriched compounds, ligands, and catalysts. The phenyl group enhances solubility in organic solvents, facilitating reactions under mild conditions. This diol is characterized by its stability and compatibility with a range of reagents, making it a practical choice for fine chemical and medicinal chemistry research.
1,2-Propanediol, 1-phenyl-, (1R,2S)-rel- structure
1075-04-3 structure
Product Name:1,2-Propanediol, 1-phenyl-, (1R,2S)-rel-
CAS No:1075-04-3
MF:C9H12O2
MW:152.190382957458
MDL:MFCD00463756
CID:1183654
Update Time:2025-10-22

1,2-Propanediol, 1-phenyl-, (1R,2S)-rel- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Propanediol, 1-phenyl-, (1R,2S)-rel-
    • erythro-1-Phenyl-1,2-dihydroxypropan
    • MDL: MFCD00463756
    • Inchi: 1S/C9H12O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9-11H,1H3
    • InChI Key: MZQZXSHFWDHNOW-UHFFFAOYSA-N
    • SMILES: CC(C(C1C=CC=CC=1)O)O

Computed Properties

  • Exact Mass: 309.14972

Experimental Properties

  • Density: 1.128±0.06 g/cm3(Predicted)
  • Melting Point: 91-92 °C
  • Boiling Point: 294.6±20.0 °C(Predicted)
  • PSA: 29.54
  • pka: 14.09±0.20(Predicted)

1,2-Propanediol, 1-phenyl-, (1R,2S)-rel- Pricemore >>

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Additional information on 1,2-Propanediol, 1-phenyl-, (1R,2S)-rel-

Comprehensive Overview of 1,2-Propanediol, 1-phenyl-, (1R,2S)-rel- (CAS No. 1075-04-3)

1,2-Propanediol, 1-phenyl-, (1R,2S)-rel- is a chiral organic compound with the CAS registry number 1075-04-3. This compound belongs to the family of phenyl-substituted propanediols, which are widely utilized in pharmaceuticals, cosmetics, and specialty chemical applications. The (1R,2S)-rel- configuration indicates its relative stereochemistry, making it a subject of interest in enantioselective synthesis and drug development. Its unique structure combines a phenyl group with a propanediol backbone, offering versatile reactivity and functional properties.

In recent years, the demand for chiral intermediates like 1,2-Propanediol, 1-phenyl-, (1R,2S)-rel- has surged due to their critical role in asymmetric synthesis. Researchers and manufacturers are increasingly focusing on sustainable and efficient production methods, aligning with the global push toward green chemistry. Keywords such as "chiral building blocks", "enantioselective catalysis", and "biodegradable solvents" are frequently associated with this compound, reflecting its relevance in modern chemical innovation.

The compound's applications extend to the cosmetic industry, where it serves as a humectant and solvent in skincare formulations. With the rising consumer preference for clean-label and hypoallergenic products, 1,2-Propanediol, 1-phenyl-, (1R,2S)-rel- is often explored for its compatibility with sensitive skin. Searches for "non-toxic cosmetic ingredients" and "sustainable skincare additives" highlight its growing popularity in this sector.

From a pharmacological perspective, 1,2-Propanediol, 1-phenyl-, (1R,2S)-rel- is investigated as a potential intermediate for active pharmaceutical ingredients (APIs). Its chiral nature makes it valuable for designing drugs with improved efficacy and reduced side effects. Queries like "chiral drug synthesis" and "pharmaceutical intermediates" are commonly linked to this compound, underscoring its importance in medicinal chemistry.

In the realm of industrial chemistry, this compound is also studied for its potential as a biodegradable solvent or additive. With environmental regulations becoming stricter, industries are seeking alternatives to traditional solvents. Terms such as "green solvents" and "eco-friendly chemical additives" are frequently searched in conjunction with 1,2-Propanediol, 1-phenyl-, (1R,2S)-rel-, emphasizing its role in sustainable industrial practices.

Analytical techniques like HPLC, NMR, and mass spectrometry are routinely employed to characterize 1,2-Propanediol, 1-phenyl-, (1R,2S)-rel-, ensuring its purity and stereochemical integrity. Quality control is paramount, especially when the compound is used in high-value applications such as drug formulation. Searches for "chiral compound analysis" and "stereochemistry verification methods" reflect the technical rigor associated with its use.

In summary, 1,2-Propanediol, 1-phenyl-, (1R,2S)-rel- (CAS No. 1075-04-3) is a multifaceted compound with significant applications across pharmaceuticals, cosmetics, and green chemistry. Its chiral properties, combined with its functional versatility, make it a valuable asset in both research and industrial settings. As the demand for sustainable and enantioselective solutions grows, this compound is poised to remain a focal point of scientific and commercial interest.

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